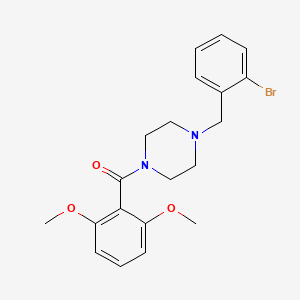
2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring. This compound has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins in the body, such as acetylcholinesterase, tyrosine kinase, and histone deacetylase. These enzymes and proteins play important roles in various biological processes, including neurotransmission, cell signaling, and gene expression.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses, as well as cancer cells. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been used as a fluorescent probe in biological imaging studies due to its ability to selectively bind to certain biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide in lab experiments is its ability to selectively bind to certain biomolecules, making it useful as a fluorescent probe in biological imaging studies. Additionally, its antimicrobial, antiviral, and anticancer properties make it a potential drug candidate for the treatment of various diseases. However, one limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide. One direction is to further investigate its mechanism of action and its effects on different enzymes and proteins in the body. Another direction is to study its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, its use as a fluorescent probe in biological imaging studies could be further explored to develop new imaging techniques and tools. Finally, the development of new synthetic methods for 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide could improve its solubility and bioavailability, making it a more effective drug candidate.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide has been studied for its various applications in scientific research. It has been reported to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used as a fluorescent probe in biological imaging studies.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-9-5-6-12(16-7-9)18-13(19)8-21-14-17-10-3-1-2-4-11(10)20-14/h1-7H,8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVLQRNGCMEMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



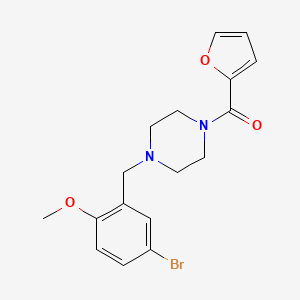
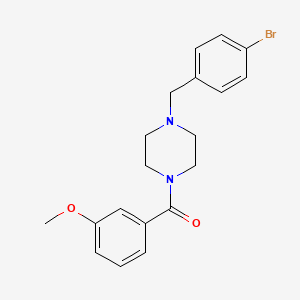



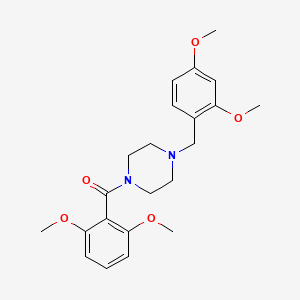

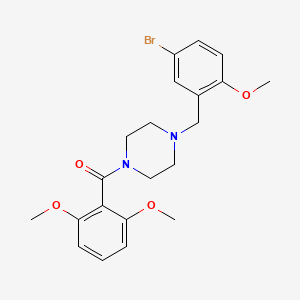
![1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)



